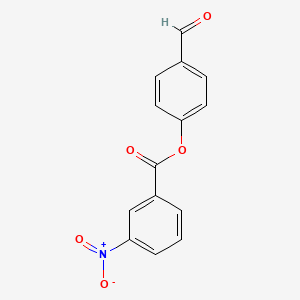

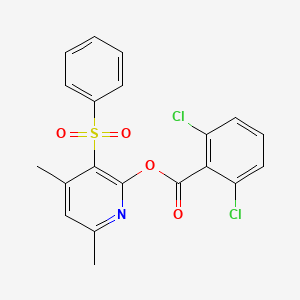

![molecular formula C17H19ClN4OS B2650456 5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-29-4](/img/structure/B2650456.png)

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a phenyl ring, a thiazole ring, and a triazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings. The piperidine ring is a six-membered ring with one nitrogen atom . The thiazole and triazole rings are both five-membered rings with multiple nitrogen atoms . The presence of these rings and the chlorine substituent on the phenyl ring could have significant effects on the compound’s chemical properties and biological activities .Scientific Research Applications

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

- Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities. Some compounds showed good or moderate activity against test microorganisms, highlighting the potential of such compounds in combating infections (Bektaş et al., 2007).

Synthesis, Characterization and Biological Studies of Triazolothiadiazines and Triazolothiadiazoles

- Triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety were synthesized and characterized. These compounds exhibited notable antibacterial and insecticidal activities (Holla et al., 2006).

Anticancer and Anti-inflammatory Applications

Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents

- A series of triazolopyrimidines were synthesized and showed unique anticancer properties. They promoted tubulin polymerization, resisted multiple drug resistance transporter proteins, and inhibited tumor growth in several mouse models, marking a significant advance in cancer therapy (Zhang et al., 2007).

Synthesis, Characterization and Anti-inflammatory-Analgesic Properties of 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols

- A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized and showed high anti-inflammatory and analgesic activities without inducing gastric lesions, indicating potential for pain management and inflammation treatment (Tozkoparan et al., 2004).

Antidiabetic and Antioxidant Applications

Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Effective Anti-diabetic Drugs

- A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for anti-diabetic properties. They exhibited significant DPP-4 inhibition, antioxidant activities, and insulinotropic activities, showcasing a potential role in diabetes management (Bindu et al., 2019).

Antihypertensive Applications

5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as Antihypertensive Agents

- A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines showed potential antihypertensive and diuretic activity. One compound in particular demonstrated significant antihypertensive effects through ganglionic blocking activity, offering a new avenue for hypertension treatment (Meyer et al., 1989).

Future Directions

Future research on this compound could involve detailed studies of its synthesis, characterization, and biological activities. This could include developing efficient synthetic routes, studying its interactions with various biological targets, and assessing its potential therapeutic effects . Such studies could provide valuable insights into the compound’s potential applications in medicine or other fields.

properties

IUPAC Name |

5-[(3-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUKUSIGHIRCDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

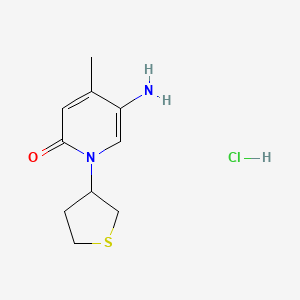

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

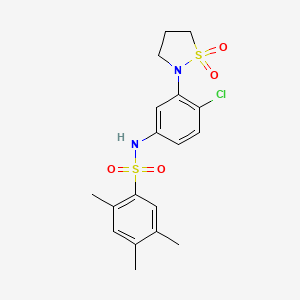

![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)

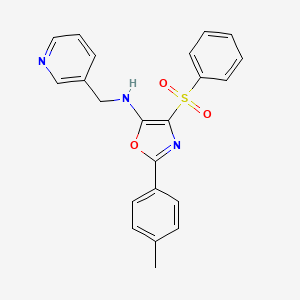

![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)